LX7101

描述

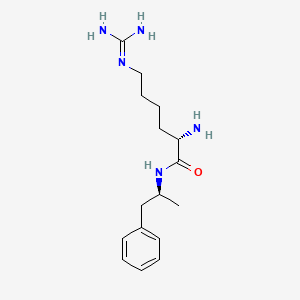

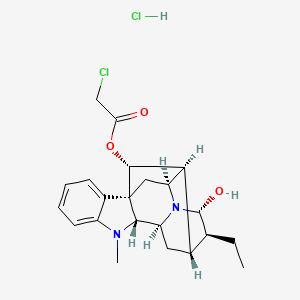

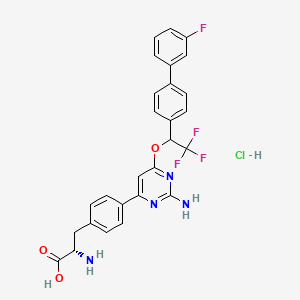

“[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate” is a chemical compound . It has been identified as a JAK1 selective inhibitor .

Synthesis Analysis

The synthesis of this compound is based on ®-N-methyl-N- (5-azaspiro [2.4]heptan-7-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine as a core scaffold . The ultimate stereocenter at C3 of the piperidine ring is set by the choice of L-serine and utilizes precedented chemistry to arrive at ®-tert-butyl 2,2-dimethyl-4- (prop-1-en-2-yl)oxazolidine-3-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a piperidine ring, and a carbamate group .Physical And Chemical Properties Analysis

The density of this compound is approximately 1.327±0.06 g/cm3 .科学研究应用

LIM 激酶抑制

LX7101 是一种双重 LIM 激酶和 ROCK 抑制剂 {svg_1}. LIM 激酶是通过控制微管和肌动蛋白丝的周转来调节细胞骨架动力学的关键角色 {svg_2}. 它们是 Rho-GTPases 家族中小型 G 蛋白的下游效应器,由于它们处于这些信号级联的末端,因此已成为治疗多种重大疾病的有希望的靶点 {svg_3}.

肌动蛋白结合蛋白 1 磷酸化

肌动蛋白结合蛋白 1,它解聚肌动蛋白丝,是这些酶最著名的底物。 LIM 激酶通过将肌动蛋白结合蛋白 1 磷酸化为其失活形式来阻止肌动蛋白丝解聚 {svg_4}. 磷酸化和非磷酸化肌动蛋白结合蛋白 1 之间的平衡被认为在肿瘤细胞的侵袭和转移中起着重要作用 {svg_5}.

ROCK 抑制

This compound 还抑制 Rho 相关蛋白激酶 (ROCK),它通过作用于细胞骨架在调节细胞形状和运动中起着至关重要的作用 {svg_6}.

青光眼的治疗

This compound 已被用于治疗眼压升高和相关的青光眼 {svg_7}. 它被选入一项临床试验,以评估“this compound 在原发性开角型青光眼或眼压升高患者中的安全性和有效性” {svg_8}.

临床前验证

许多小分子已被开发用于抑制 LIMK,this compound 是在不同的病理模型中进行体内测试的少数抑制剂家族之一 {svg_9}.

化学合成

This compound 的化学合成涉及在氩气或氮气静态气氛下进行的反应,并通过磁力搅拌 {svg_10}. 有关 this compound 合成方法的详细实验步骤可以在文献中找到 {svg_11}.

作用机制

生化分析

Biochemical Properties

LX7101 interacts with several enzymes and proteins, primarily LIMK1/2 and ROCK2 . It has IC50 values of 24, 1.6, and 10 nM for LIMK1, LIMK2, and ROCK2, respectively . The nature of these interactions involves the inhibition of these enzymes, which play crucial roles in actin dynamics and subsequently key cellular functions such as proliferation and migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the cellular ratio between filamentous and globular actin, which regulates processes such as cell motility, proliferation, and migration . This compound also has positive effects on body weight, beta-cell preservation and mass, and cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is a dual LIM-kinase and ROCK inhibitor, enhancing fluid outflow through the trabecular meshwork of the eye . It also displays potent inhibition of Akt1 .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have a good safety profile and efficacy in lowering intraocular pressure . It has been well tolerated at doses up to 0.5% in non-GLP single dose studies .

Dosage Effects in Animal Models

In animal models, this compound has shown significant intraocular pressure (IOP) reduction at time points ranging from 1 h to 6 h post administration . It was well tolerated at doses up to 0.5% in non-GLP single dose studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is a topically-delivered inhibitor, suggesting that it may be distributed through diffusion or active transport mechanisms .

属性

IUPAC Name |

[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPNYABQEOGNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192189-69-7 | |

| Record name | LX-7101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-7101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-7101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main targets of LX7101 and how does its inhibition mechanism contribute to its therapeutic potential in glaucoma?

A1: this compound acts as a dual inhibitor of LIM-kinase (LIMK) and Rho-associated protein kinase (ROCK) [, ]. Both LIMK and ROCK are involved in the regulation of the actin cytoskeleton, which plays a crucial role in maintaining the outflow of aqueous humor from the eye. [] By inhibiting these kinases, this compound aims to relax the trabecular meshwork and increase outflow facility, thereby reducing intraocular pressure (IOP), a key factor in glaucoma [].

Q2: What structural features of this compound contribute to its improved stability compared to earlier LIMK inhibitors?

A2: Early LIMK inhibitors faced challenges with poor aqueous stability due to the presence of a central urea moiety prone to solvolysis []. this compound overcomes this issue by replacing the labile urea with a more hindered amide group, significantly enhancing its aqueous stability []. Additionally, the incorporation of specific solubilizing groups contributes to its favorable properties for topical ocular administration [].

Q3: How did the structure-activity relationship (SAR) studies contribute to the development of this compound and similar compounds?

A3: Extensive SAR studies focused on three key modification sites of the this compound scaffold, leading to a series of novel LIMK inhibitors with a tricyclic hinge-binding motif based on the pyrrolopyrimidine core []. This research demonstrated that these modifications yielded compounds with improved selectivity for LIMK and enhanced on-target activity compared to earlier compounds like this compound []. These findings provide valuable insights for developing potent and selective LIMK inhibitors.

Q4: What is the evidence supporting the efficacy of this compound in treating glaucoma?

A4: Preclinical studies demonstrated that this compound effectively lowered IOP in a mouse model of ocular hypertension []. Following promising preclinical results, this compound advanced to Phase 1 clinical trials in glaucoma patients, where it successfully demonstrated efficacy in reducing IOP []. These findings highlight the therapeutic potential of this compound as a treatment option for glaucoma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)